
N~1~,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two hydroxy groups and two amide groups, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide typically involves the reaction of ethanediamide with 1-hydroxy-2-methylpropan-2-yl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are continuously monitored to maintain optimal conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to form amines.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, ethers, and esters, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide involves its interaction with molecular targets and pathways. The hydroxy and amide groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and other interactions with target molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Hydroxy-2-methylpropan-2-yl)formamide
- N-(1-Hydroxy-2-methylpropan-2-yl)benzamide
Uniqueness
N~1~,N~2~-Bis(1-hydroxy-2-methylpropan-2-yl)ethanediamide is unique due to the presence of two hydroxy and two amide groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various applications, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
61051-10-3 |
|---|---|
Molekularformel |
C10H20N2O4 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
N,N'-bis(1-hydroxy-2-methylpropan-2-yl)oxamide |
InChI |
InChI=1S/C10H20N2O4/c1-9(2,5-13)11-7(15)8(16)12-10(3,4)6-14/h13-14H,5-6H2,1-4H3,(H,11,15)(H,12,16) |
InChI-Schlüssel |
SYSMBIHGUSZZSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)NC(=O)C(=O)NC(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


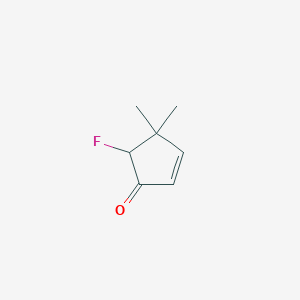

![{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane](/img/structure/B14594607.png)
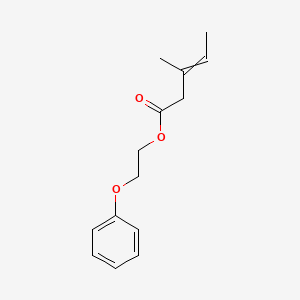



![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
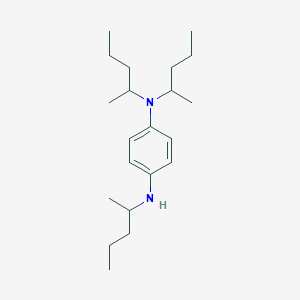
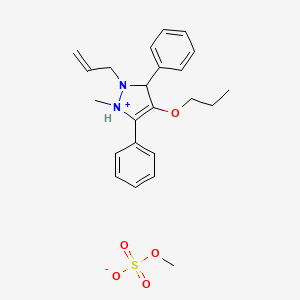

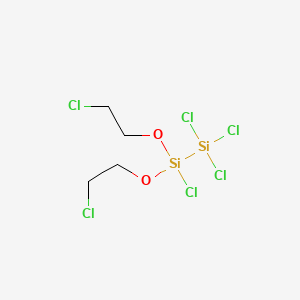
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

